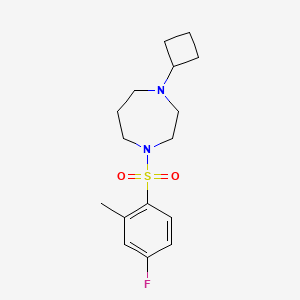
1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reaction of the diazepane with a sulfonyl chloride derivative, such as 4-fluoro-2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
- This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for efficient mixing and heat transfer.
- Implementation of automated systems for precise control of reaction conditions.
- Purification techniques such as crystallization or chromatography to achieve high purity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Diazepane Ring:
- Starting with a suitable diamine, such as ethylenediamine, and a cyclobutyl ketone.
- Cyclization under acidic or basic conditions to form the diazepane ring.
化学反应分析
Types of Reactions: 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: Possible applications in the development of new materials with unique properties due to its rigid cyclobutyl group and diazepane ring.
作用机制
The mechanism by which 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by mimicking the substrate or binding to the active site.
Modulating Receptors: Interacting with neurotransmitter receptors in the brain, potentially altering signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases, or other enzymes involved in disease pathways.
Receptors: GABA receptors, serotonin receptors, or other neurotransmitter receptors.
相似化合物的比较
1-Cyclobutyl-4-((4-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclobutyl-4-((4-fluoro-2-ethylphenyl)sulfonyl)-1,4-diazepane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane is unique due to the combination of its cyclobutyl group, fluorinated aromatic ring, and diazepane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
1-cyclobutyl-4-(4-fluoro-2-methylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2S/c1-13-12-14(17)6-7-16(13)22(20,21)19-9-3-8-18(10-11-19)15-4-2-5-15/h6-7,12,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPQKCXSKVHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
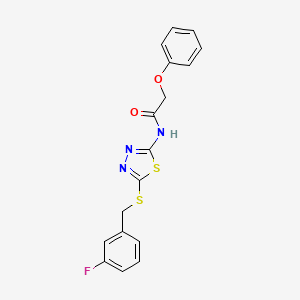
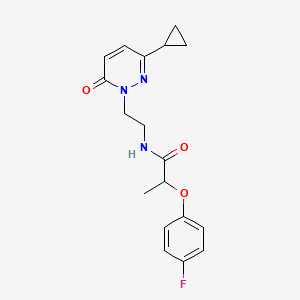
![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)
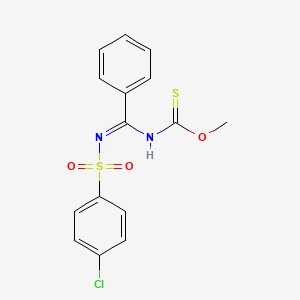

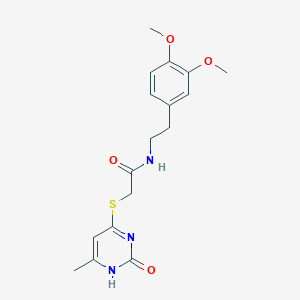
![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)
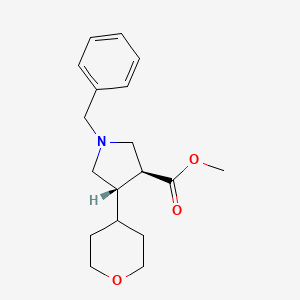
![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

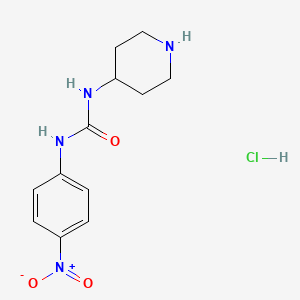
![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)

![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)
